![molecular formula C13H12ClNO4S B3023296 N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 540512-13-8](/img/structure/B3023296.png)

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine

Descripción general

Descripción

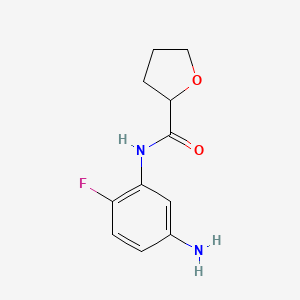

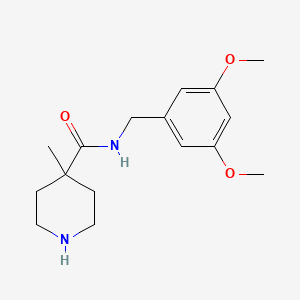

The compound N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine is a derivative of sulfonylglycine, a class of compounds known for their potential as protease inhibitors. These compounds are typically synthesized through reactions involving sulfonyl halides and amino acids, followed by modifications to the functional groups to enhance their inhibitory properties against specific enzymes.

Synthesis Analysis

The synthesis of related sulfonylglycine compounds involves the reaction of alkyl or arylsulfonyl halides with an amino acid, such as N-4-nitrobenzylglycine, followed by the conversion of the carboxylic acid group (COOH) to a hydroxamate group (CONHOH) using hydroxylamine in the presence of carbodiimides . This method could potentially be adapted for the synthesis of this compound by using 8-chloro-1-naphthylsulfonyl halide as the starting reagent.

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, the structure of a related compound, methyl-p-tolysulfonyl-glycine, has been determined by X-ray diffraction . This compound crystallizes in a triclinic system and forms a "V" shaped molecular structure, which allows for the formation of dimers through classical hydrogen bonds, creating a 2-D network. The molecular structure of this compound would likely exhibit similar characteristics due to the presence of sulfonyl and amino acid moieties.

Chemical Reactions Analysis

The chemical reactivity of sulfonylglycine derivatives is largely determined by the functional groups attached to the sulfonyl and amino moieties. In the case of protease inhibitors, the conversion of the carboxylic acid group to a hydroxamate group is a key reaction that enhances the inhibitory activity of the compounds against matrix metalloproteinases (MMPs) and bacterial collagenase . The presence of different substituents on the sulfonyl group can significantly affect the potency and selectivity of the inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylglycine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structure analysis of methyl-p-tolysulfonyl-glycine reveals specific cell parameters, crystallization system, and hydrogen bonding patterns that contribute to its solid-state properties . The presence of a chloro-naphthyl group in this compound would likely affect its solubility, density, and crystallization behavior, although specific data on these properties are not provided in the papers.

Aplicaciones Científicas De Investigación

Sulfonyl Compound Applications in Medicinal Chemistry

Biological and Preclinical Importance

Sulfonylamino azinones, closely related to the chemical structure of interest, have garnered attention for their significant biological activities. These compounds, characterized by their sulfonyl functional groups, exhibit a range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. Notably, a new generation of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise as competitive AMPA receptor antagonists, potentially useful in treating neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Antimicrobial and Plant Stress Resistance

Glycine Betaine and Proline in Plant Stress

Although not directly mentioning the specific sulfonyl compound, research on glycine betaine (GB) and proline, compounds with functional similarities, highlights their role in improving plant resistance to abiotic stress. These compounds contribute to enzyme and membrane integrity under stress conditions, suggesting potential agricultural applications for sulfonyl-containing compounds in enhancing plant stress tolerance (Ashraf & Foolad, 2007).

Environmental Applications

Nitrogen Fertility and Stress Management in Cotton

The management of nitrogen (N) and the application of certain chemicals can ameliorate abiotic stresses in crops, such as drought and salinity. The discussion includes the potential for chemicals like aminoethoxyvinylglycine (AVG) to improve plant stress tolerance, suggesting a possible area of application for similar sulfonyl compounds in agriculture (Khan et al., 2017).

Synthesis and Organic Chemistry Applications

1,2-Naphthoquinone-4-sulfonic Acid Salts in Synthesis

Compounds derived from 1,2-naphthoquinone-4-sulfonic acid salts demonstrate the versatility of sulfonyl groups in organic synthesis. These compounds serve as analytical reagents and are involved in the synthesis of drugs, showcasing the chemical utility of sulfonyl-containing molecules (Ribeiro et al., 2022).

Direcciones Futuras

While specific future directions for N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine were not found, related compounds such as boronic esters continue to be valuable building blocks in organic synthesis. Future research may focus on developing new synthesis methods and exploring novel transformations .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that the compound contains a sulfonyl group, which is often involved in the formation of sulfonamides, a class of compounds known for their antibacterial properties .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of polar (sulfonyl) and nonpolar (naphthyl and methyl) groups, which could facilitate both water and lipid solubility .

Result of Action

Similar compounds have been known to cause various biological effects, such as antibacterial activity, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can generally affect the stability and efficacy of chemical compounds .

Propiedades

IUPAC Name |

2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S/c1-15(8-12(16)17)20(18,19)11-7-3-5-9-4-2-6-10(14)13(9)11/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHASINFKFCSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023213.png)

![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)